molecular formula C11H9BrN2O2 B2710798 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid CAS No. 1439899-21-4

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid

Cat. No. B2710798
M. Wt: 281.109
InChI Key: FECFJANFADDAOI-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid is a compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 .


Synthesis Analysis

The synthesis of this compound might involve a nucleophilic substitution reaction . A similar compound, 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, was synthesized using a one-step nucleophilic substitution reaction . The Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide, could also be a potential method for the synthesis .


Molecular Structure Analysis

The structure of this compound can be confirmed by spectroscopic techniques, MS, and single crystal X-ray diffraction . The molecular structure can be further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value .


Chemical Reactions Analysis

The chemical reactivity of this compound might be similar to that of other alkyl halides. Alkyl halides typically undergo two characteristic reactions: alpha cleavage and dehydration . In alpha cleavage, the bond between the oxygen-bearing carbon atom and one of the neighboring carbons is broken .

Scientific Research Applications

Synthetic Chemistry Applications

Imidazole derivatives, including "1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid," have been extensively studied for their synthetic utility. For example, Loubidi et al. (2016) described a new synthetic approach to the imidazo[1,5-a]imidazole-2-one scaffold, demonstrating the synthetic potential of this scaffold through Suzuki–Miyaura cross-coupling reactions, which enable the introduction of a large panel of boronic acids to access a broad and diversified library of compounds (Loubidi et al., 2016). This showcases the compound's role in creating complex structures important for chemical research and drug development.

Pharmacological Activity

Research on imidazole derivatives has also uncovered significant pharmacological potential. Although direct applications of "1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid" in pharmacology are not detailed in the provided results, related compounds have been synthesized and evaluated for various biological activities, such as anti-inflammatory, analgesic, and ulcerogenic activities, highlighting the broader significance of imidazole-related compounds in medicinal chemistry (Grandolini et al., 1993) (Grandolini et al., 1993).

Catalysis and Chemical Transformations

Imidazole and its derivatives serve as catalysts or key intermediates in various chemical reactions. For instance, N-heterocyclic carbene-catalyzed redox amidations of α-functionalized aldehydes with amines have been facilitated by the use of imidazole, showcasing its utility in catalyzing the formation of carboxylic acid amides from amines and α-functionalized aldehydes (Bode & Sohn, 2007) (Bode & Sohn, 2007). This highlights the compound's relevance in synthetic organic chemistry and its potential in facilitating complex organic transformations.

Safety And Hazards

The safety data sheet for benzyl bromide, a related compound, indicates that it is a flammable liquid, causes skin irritation, and may cause respiratory irritation . It’s possible that 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid might have similar safety and hazard characteristics.

Future Directions

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This suggests that there could be potential for future research and development of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid in the field of medicinal chemistry.

properties

IUPAC Name

1-[(2-bromophenyl)methyl]imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECFJANFADDAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid

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